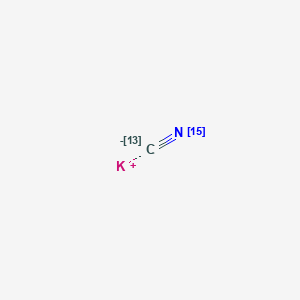

Potassium cyanide-13C,15N

Overview

Description

Potassium cyanide-13C,15N is a labeled compound where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research to trace and study chemical reactions and biological pathways due to its isotopic labels. The molecular formula for this compound is K13C15N, and it has a molecular weight of 67.10 .

Mechanism of Action

Target of Action

Potassium cyanide-13C,15N, like its non-isotopic counterpart, primarily targets the cytochrome c oxidase in the mitochondria of cells . This enzyme plays a crucial role in the electron transport chain, a series of reactions that generate ATP, the cell’s main source of energy.

Mode of Action

This compound interacts with its target by binding to the iron within the heme prosthetic group of the cytochrome c oxidase . This binding inhibits the enzyme, preventing it from playing its role in the electron transport chain. As a result, the process of oxidative phosphorylation is disrupted, leading to a decrease in the production of ATP .

Biochemical Pathways

The inhibition of cytochrome c oxidase affects several biochemical pathways. Primarily, it disrupts the electron transport chain and oxidative phosphorylation , leading to a decrease in ATP production . This lack of energy can lead to cell death. Additionally, the disruption of these pathways can lead to an increase in the production of reactive oxygen species, which can cause further damage to the cell .

Pharmacokinetics

It is known that cyanide compounds are rapidly absorbed through the gastrointestinal tract, respiratory tract, and skin . Once absorbed, they are distributed throughout the body, affecting all cells but particularly impacting highly metabolic tissues like the brain and heart . Cyanide is metabolized into less toxic compounds such as thiocyanate and is excreted in the urine .

Result of Action

The primary result of this compound action is cellular hypoxia due to the inhibition of ATP production . This can lead to symptoms such as headache, dizziness, shortness of breath, and loss of consciousness. In severe cases, it can result in seizures, cardiac arrest, and even death .

Action Environment

Environmental factors can influence the action of this compound. For example, the presence of other substances can affect its absorption and distribution. Additionally, factors such as pH can influence the ionization state of the compound, potentially affecting its interaction with its target . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Potassium Cyanide-13C,15N are not fully elucidated. It is known that cyanide, the parent compound, interacts with several enzymes and proteins, most notably cytochrome c oxidase, a key enzyme in the electron transport chain of mitochondria. This interaction disrupts cellular respiration, leading to a decrease in ATP production .

Cellular Effects

This compound, like its parent compound, can have profound effects on cellular processes. By inhibiting cytochrome c oxidase, it disrupts the electron transport chain, leading to a halt in ATP production. This can affect various cellular processes that rely on ATP, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the iron within the heme prosthetic group of cytochrome c oxidase. This prevents the enzyme from transferring electrons to oxygen, the final electron acceptor in the electron transport chain. As a result, the electron transport chain is disrupted, and ATP production is halted .

Temporal Effects in Laboratory Settings

It is known that cyanide compounds are generally stable and do not degrade over time under normal conditions .

Dosage Effects in Animal Models

Cyanide compounds are known to be highly toxic, with adverse effects observed at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of cyanide detoxification, where it is converted to thiocyanate by the enzyme rhodanese. This reaction also involves the cofactor sulfur, which is donated by thiosulfate .

Transport and Distribution

Cyanide compounds are known to be rapidly absorbed and distributed throughout the body .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the mitochondria where it interacts with cytochrome c oxidase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium cyanide-13C,15N can be synthesized by reacting potassium hydroxide with isotopically labeled hydrogen cyanide (13C,15N). The reaction is typically carried out under controlled conditions to ensure the purity and isotopic enrichment of the final product. The reaction can be represented as follows:

KOH+H13C15N→K13C15N+H2O

The reaction is exothermic and requires careful handling due to the toxicity of hydrogen cyanide .

Industrial Production Methods

Industrial production of this compound involves the use of specialized equipment to handle and react isotopically labeled hydrogen cyanide with potassium hydroxide. The process is carried out in a controlled environment to prevent contamination and ensure the safety of workers. The final product is purified through crystallization and packaged for use in research applications .

Chemical Reactions Analysis

Types of Reactions

Potassium cyanide-13C,15N undergoes various types of chemical reactions, including:

Oxidation: Potassium cyanide can be oxidized to form potassium cyanate.

Reduction: It can be reduced to form potassium amide.

Substitution: Potassium cyanide can participate in nucleophilic substitution reactions to form nitriles.

Common Reagents and Conditions

Oxidation: Potassium cyanide reacts with oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions typically involve alkyl halides under basic conditions.

Major Products

Oxidation: Potassium cyanate (KOCN)

Reduction: Potassium amide (KNH2)

Substitution: Various nitriles depending on the alkyl halide used.

Scientific Research Applications

Potassium cyanide-13C,15N is widely used in scientific research due to its isotopic labels. Some of its applications include:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation of cyanide into biological molecules.

Medicine: Utilized in research to understand the toxicological effects of cyanide and its metabolism.

Industry: Applied in the synthesis of isotopically labeled compounds for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Potassium cyanide-13C: Labeled with carbon-13 only.

Potassium cyanide-15N: Labeled with nitrogen-15 only.

Sodium cyanide-13C,15N: Sodium salt of cyanide labeled with carbon-13 and nitrogen-15.

Uniqueness

Potassium cyanide-13C,15N is unique due to the dual isotopic labeling, which provides more detailed information in tracing studies compared to compounds labeled with a single isotope. This dual labeling allows for more precise tracking of the compound’s fate in chemical and biological systems .

Properties

IUPAC Name |

potassium;(15N)azanylidyne(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.K/c1-2;/q-1;+1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCIKHAZHQZJG-AWQJXPNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C-]#[15N].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462882 | |

| Record name | Potassium cyanide-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.1018 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74889-51-3 | |

| Record name | Potassium cyanide-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74889-51-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

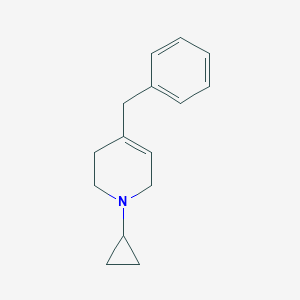

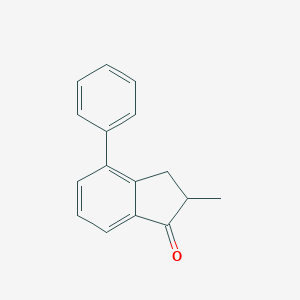

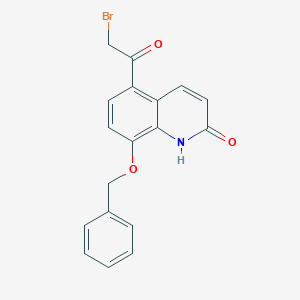

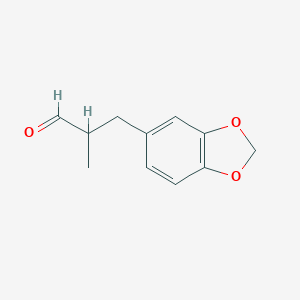

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)

![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)